3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide
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Overview
Description
3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide is a complex organic compound that features a pyridine ring, a piperidine ring, and a chloropyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to target g-protein-coupled receptor 119 (gpr119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
Gpr119 agonists, like similar compounds, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin glp-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of gpr119 can lead to increased cyclic adenosine monophosphate (camp) levels, which can affect various downstream signaling pathways .
Pharmacokinetics
Similar compounds have shown a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
Similar compounds have shown a dose response for glucose lowering, with statistically significant reductions apparent at certain doses .
Future Directions
Piperidine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . Therefore, the development of new agrochemicals in which both nontarget resistance and target resistance have not evolved is a consensus . This suggests that “3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide” and similar compounds may have potential for future research and development in the pharmaceutical and agrochemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with a chlorinating agent.
Coupling with Pyridine: The final step involves coupling the piperidine-chloropyrimidine intermediate with a pyridine derivative under conditions that promote the formation of the desired carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound shares structural similarities with 3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide, particularly in the presence of the chloropyrimidine and piperidine moieties.
Pyridine Derivatives: Various pyridine derivatives exhibit similar biological activities and are used in medicinal chemistry for drug development.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-12-7-17-15(18-8-12)23-13-4-2-5-19(10-13)14(21)11-3-1-6-20(22)9-11/h1,3,6-9,13H,2,4-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNBGWSOFSYQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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